

Application Notes and Protocols for Intraperitoneal Injection of CGP 37849

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Compound of Interest

Compound Name: CGP 37849

Cat. No.: B1180233

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Introduction

CGP 37849 is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It acts by blocking the glutamate binding site on the NMDA receptor, thereby inhibiting ion channel activation.^[1] This antagonism of the NMDA receptor has been shown to produce anticonvulsant, antidepressant-like, and neuroprotective effects in various preclinical models.^{[2][3]} Due to its efficacy and oral activity, **CGP 37849** is a valuable tool for investigating the role of the NMDA receptor in neurological and psychiatric disorders. These application notes provide a detailed protocol for the intraperitoneal (i.p.) injection of **CGP 37849** in rodents, along with relevant quantitative data and a description of its signaling pathway.

Quantitative Data

The following tables summarize the in vitro binding affinities and in vivo effective doses of **CGP 37849** from various studies.

Table 1: In Vitro Receptor Binding Affinity of **CGP 37849**

Ligand	Preparation	K _i (nM)
[³ H]-(±)-CPP	Rat brain postsynaptic density fractions	35[1]
NMDA-sensitive L-[³ H]-glutamate	Rat brain postsynaptic density fractions	220[1]

Table 2: Effective Doses (ED₅₀) of Intraperitoneal **CGP 37849** in Rodents

Species	Test	ED ₅₀ (mg/kg)	Reference
Mouse	Maximal Electroshock Seizure	0.4 - 2.4	[2]
Rat	Maximal Electroshock Seizure	0.4 - 2.4	[2]

Table 3: Behavioral Effects of Intraperitoneal **CGP 37849** in Rodents

Species	Dose (mg/kg)	Effect	Test	Reference
Rat	10, 20	Decreased acoustic startle response	Acoustic Startle Response	[4]
Rat	10, 20	No effect on prepulse-induced inhibition	Acoustic Startle Response	[4]
Mouse	High doses	Increased locomotor activity	Locomotor Activity Test	[5]
Rat	N/A	Reduced immobility time	Forced Swimming Test	[3]
Mouse	N/A	Reduced immobility time	Forced Swimming Test	[3]

Experimental Protocols

Materials

- **CGP 37849** powder
- Sterile 0.9% saline solution
- Sterile 1 mL syringes
- Sterile 25-30 gauge needles (for mice) or 23-25 gauge needles (for rats)[6]
- 70% ethanol swabs
- Appropriate personal protective equipment (PPE)

Preparation of **CGP 37849** Solution

While specific instructions for dissolving **CGP 37849** for intraperitoneal injection are not extensively detailed in the literature, it is known to be water-soluble.[7] Based on standard laboratory practice for water-soluble compounds, the following procedure is recommended:

- Calculate the required amount of **CGP 37849** and vehicle: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the desired dose and injection volume (typically 5-10 mL/kg for rodents).
- Dissolve **CGP 37849** in sterile saline: Weigh the appropriate amount of **CGP 37849** powder and add it to the sterile saline.
- Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. A clear solution should be obtained.
- Sterile filtration (optional but recommended): For long-term studies or when using a non-sterile powder, filter the solution through a 0.22 µm syringe filter into a sterile vial.[7]

Intraperitoneal Injection Procedure for Mice and Rats

This protocol adheres to standard guidelines for intraperitoneal injections in rodents.[6][8]

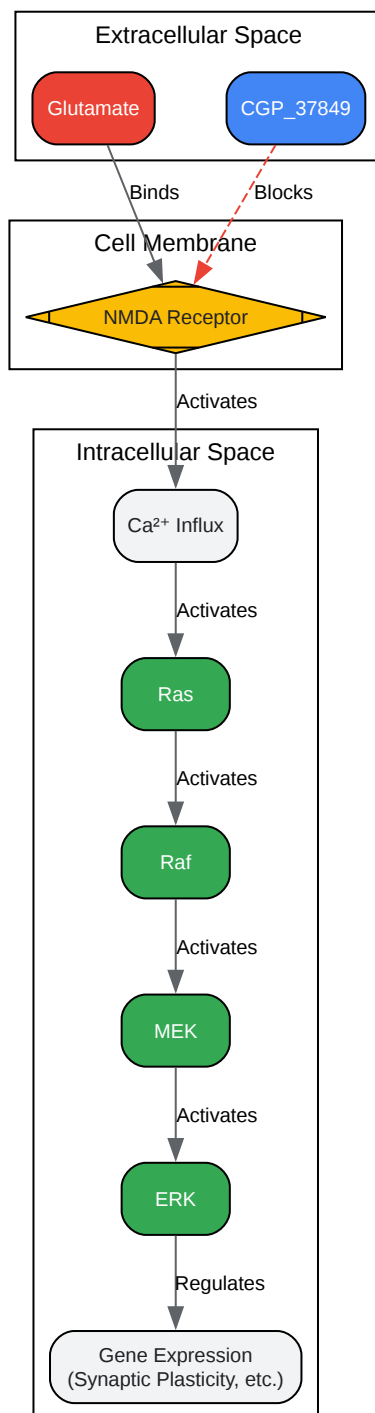
- Animal Restraint:
 - Mice: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to secure the head and body. The "three-finger" restraint method is commonly used.[\[6\]](#)
 - Rats: For a two-person technique, one person restrains the rat by holding its head and upper body while the other performs the injection. For a one-person technique, the rat can be gently wrapped in a towel.
- Injection Site Identification: Turn the restrained animal so its abdomen is facing upwards. The ideal injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[\[9\]](#)
- Injection:
 - Wipe the injection site with a 70% ethanol swab.
 - Tilt the animal's head downwards at a slight angle. This helps to displace the abdominal organs away from the injection site.[\[6\]](#)
 - Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[\[6\]](#)
 - Gently aspirate by pulling back on the plunger to ensure that no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, discard the syringe and start with a fresh preparation.[\[8\]](#)
 - If there is no aspirate, slowly and steadily inject the **CGP 37849** solution.
 - Withdraw the needle and return the animal to its cage.
- Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Signaling Pathway and Experimental Workflow

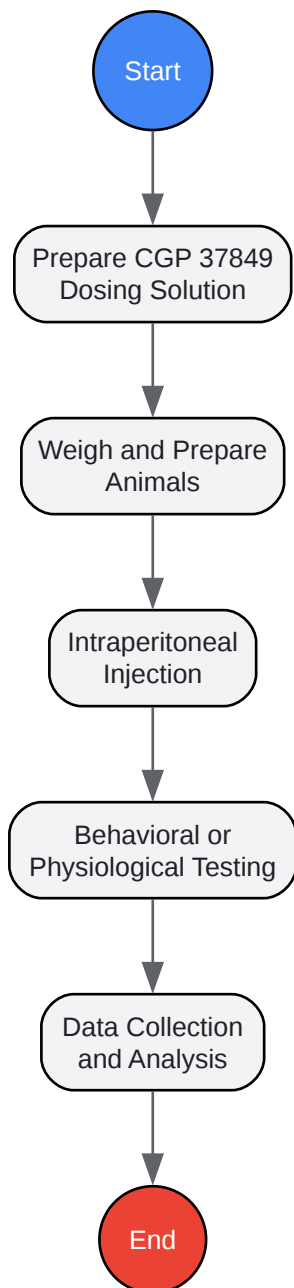
Mechanism of Action: NMDA Receptor Antagonism and Downstream Signaling

CGP 37849 is a competitive antagonist at the NMDA receptor, meaning it competes with the endogenous agonist glutamate for the same binding site.^[1] The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca^{2+} into the neuron. This calcium influx is a critical second messenger that activates a variety of downstream signaling cascades. One of the key pathways affected by NMDA receptor activation is the Ras-Raf-MEK-ERK pathway (also known as the MAPK/ERK pathway).^[10] Activation of the NMDA receptor can lead to the activation of Ras, which in turn initiates a phosphorylation cascade that results in the activation of ERK (extracellular signal-regulated kinase).^[11] Activated ERK can then translocate to the nucleus and regulate gene expression, influencing processes such as synaptic plasticity, cell survival, and apoptosis. By blocking the NMDA receptor, **CGP 37849** prevents this downstream signaling cascade from being initiated by glutamate.

CGP 37849 Mechanism of Action



Experimental Workflow for Intraperitoneal Injection

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